1-[2-(3,4-Dimethoxyphenyl)-1-oxoethyl]-4-piperidinecarboxylic acid methyl ester
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Overview
Description
1-[2-(3,4-dimethoxyphenyl)-1-oxoethyl]-4-piperidinecarboxylic acid methyl ester is a dimethoxybenzene.
Scientific Research Applications
Synthesis and Configuration in Organic Chemistry
- The compound is involved in the synthesis of various organic derivatives. For instance, its methylation leads to the creation of fumaric and maleic acid derivatives, which are further processed for various organic syntheses (Matsumoto, Hidaka, Nakayama, & Fukui, 1972).
Application in Polymer Science
- It is utilized in the synthesis of polyamides. Specifically, derivatives of this compound have been used to create polymers with different molecular weights and solubility properties, demonstrating its versatility in material science (Hattori & Kinoshita, 1979).
Medicinal Chemistry Applications
- In medicinal chemistry, derivatives of this compound have been synthesized for potential antihistaminic activity. This indicates its relevance in the development of new pharmaceuticals (Maynard, Cheng, Kane, & StaegerMichael, 1993).
Role in Synthesis of Natural Products
- This compound has been used in the synthesis of natural products. Its derivatives have been shown to be critical intermediates in creating complex natural structures, which are often challenging to synthesize (Ibenmoussa, Chavignon, Teulade, Viols, Debouzy, Chapat, & Gueiffier, 1998).
Use in Organic Process Research
- It is also significant in organic process research for the development of new chemical entities, highlighting its importance in the field of synthetic organic chemistry (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).
properties
Product Name |
1-[2-(3,4-Dimethoxyphenyl)-1-oxoethyl]-4-piperidinecarboxylic acid methyl ester |
---|---|
Molecular Formula |
C17H23NO5 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
methyl 1-[2-(3,4-dimethoxyphenyl)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H23NO5/c1-21-14-5-4-12(10-15(14)22-2)11-16(19)18-8-6-13(7-9-18)17(20)23-3/h4-5,10,13H,6-9,11H2,1-3H3 |
InChI Key |
CFWSXPAGLLKPMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)C(=O)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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